N-Succinyl-Ile-Ile-Trp-AMC

Carboxypeptidase Y Enzyme Kinetics Fluorogenic Probe Development

Standard fluorogenic substrates often fail for specific proteases like Carboxypeptidase Y (CPY) due to mismatched recognition sequences. N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC) solves this with a validated Trp-AMC bond for CPY-specific cleavage. - **Assay readout:** AMC release (Ex/Em ~360/450 nm) enables real-time activity quantification. - **Applications:** CPY kinetic characterization (Km, kcat), HTS inhibitor discovery, ECE activity measurement, and probe validation (Li et al., 2018 reference). - **Supply:** Packaged for research use, with stability data provided.

Molecular Formula C37H45N5O8
Molecular Weight 687.8 g/mol
Cat. No. B12405710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-Ile-Ile-Trp-AMC
Molecular FormulaC37H45N5O8
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)N(C1=CC2=C(C=C1)C(=CC(=O)O2)C)C(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)CCC(=O)O
InChIInChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42(24-12-13-25-22(5)16-32(46)50-29(25)18-24)28(35(38)47)17-23-19-39-27-11-9-8-10-26(23)27/h8-13,16,18-21,28,33-34,39H,6-7,14-15,17H2,1-5H3,(H2,38,47)(H,40,43)(H,41,48)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1
InChIKeyACWGEQICRKPHCO-DFXXCKAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinyl-Ile-Ile-Trp-AMC for CPY Activity Assays


N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC), CAS 133525-12-9, is a synthetically modified tetrapeptide that functions as a fluorogenic substrate for the serine carboxypeptidase, Carboxypeptidase Y (CPY) . It is composed of a succinyl (Suc) protecting group, an Ile-Ile-Trp peptide sequence, and a 7-amino-4-methylcoumarin (AMC) fluorophore attached to the C-terminus [1]. Upon enzymatic cleavage by CPY at the Trp-AMC bond, the highly fluorescent AMC molecule is released, enabling real-time quantification of enzyme activity via fluorescence intensity measurements (Ex/Em ≈ 360/450 nm) [2]. This compound serves as a standard, widely referenced tool in biochemical research for studying CPY kinetics, screening for CPY inhibitors, and investigating protease specificity .

N-Succinyl-Ile-Ile-Trp-AMC Substrate Specificity


Generic substitution of fluorogenic protease substrates is not scientifically valid due to the high degree of enzyme specificity dictated by the peptide recognition sequence. While several AMC-labeled peptides are commercially available for protease assays, their utility is confined to the specific proteases that recognize their unique amino acid motifs. For instance, Suc-LLVY-AMC is a substrate for the chymotrypsin-like activity of the proteasome and calpains, while Suc-AAPF-AMC targets chymotrypsin and elastase . N-Succinyl-Ile-Ile-Trp-AMC, with its distinct C-terminal tryptophan, is specifically hydrolyzed by Carboxypeptidase Y (CPY), an enzyme with unique specificity for hydrophobic C-terminal residues [1]. Using an incorrect substrate will result in no or negligible signal in a CPY assay, leading to false-negative conclusions about enzyme presence, activity, or inhibition. The data below quantitatively demonstrates that even for CPY, the choice of substrate significantly impacts key experimental parameters like apparent binding affinity, directly affecting assay sensitivity and data interpretation [2].

N-Succinyl-Ile-Ile-Trp-AMC Comparative Evidence


Binding Affinity Benchmark for CPY Probes

In a 2018 study developing a novel non-peptide probe (CPY-P3) for CPY, N-Succinyl-Ile-Ile-Trp-AMC (Suc-IIW-AMC) was used as the standard comparator [1]. The study found that CPY-P3 exhibited approximately 12-fold higher binding affinity for CPY compared to Suc-IIW-AMC, while their catalytic efficiencies (kcat/Km) were comparable [1]. This data quantitatively establishes Suc-IIW-AMC as a key benchmark substrate for CPY research, providing a validated reference point for characterizing new CPY-targeting molecules [1].

Carboxypeptidase Y Enzyme Kinetics Fluorogenic Probe Development Binding Affinity

CPY Specificity Across AMC Substrates

N-Succinyl-Ile-Ile-Trp-AMC is specifically designed for CPY due to its C-terminal tryptophan, a preferred residue for this enzyme [1]. However, other AMC-labeled peptides with different sequences, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) and Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC), are also reported to be hydrolyzed by CPY in vitro, albeit they are primarily optimized for other proteases like the 20S proteasome or chymotrypsin, respectively [2]. This underscores that while CPY exhibits some flexibility, the peptide sequence, and specifically the C-terminal amino acid, is the primary determinant of substrate recognition and cleavage efficiency .

Protease Substrate Specificity Carboxypeptidase Y Fluorogenic Assay Cross-Reactivity

Substrate for Endothelin-Converting Enzyme (ECE)

Beyond its well-defined role as a CPY substrate, N-Succinyl-Ile-Ile-Trp-AMC has also been employed as a substrate for Endothelin-Converting Enzyme (ECE) in specialized biochemical research . ECE is a metalloprotease responsible for the final activation step of the potent vasoconstrictor endothelin-1 . A 1992 study utilized this compound to identify and characterize ECE activity from bovine lung membranes, demonstrating that the enzyme cleaves the substrate with a reported Km value, indicating a measurable affinity . This application is distinct from many other commercially available AMC-labeled peptides, which are not recognized by ECE .

Endothelin-Converting Enzyme ECE Cardiovascular Research Fluorogenic Substrate

Validated Applications of N-Succinyl-Ile-Ile-Trp-AMC


HTS for CPY Inhibitors

N-Succinyl-Ile-Ile-Trp-AMC is the established substrate for CPY. Its use in HTS assays for CPY inhibitor discovery is validated by its role as the reference compound in a 2018 study that successfully characterized a new CPY-targeting probe [1]. The robust, quantifiable fluorescence signal generated upon AMC cleavage allows for reliable and scalable screening of compound libraries.

Benchmarking Novel CPY Probes

As demonstrated by Li et al. (2018), N-Succinyl-Ile-Ile-Trp-AMC serves as a critical benchmark for validating the performance of newly developed CPY probes [1]. Its well-characterized interaction with CPY provides a necessary point of reference for quantifying improvements in parameters like binding affinity and catalytic efficiency in side-by-side comparative assays.

ECE Activity Assays in Cardiovascular Research

For researchers focusing on endothelin biology, N-Succinyl-Ile-Ile-Trp-AMC offers a specialized substrate to directly measure ECE activity . This application is crucial for studying the regulation of endothelin-1 production and for screening potential ECE inhibitors as therapeutic candidates for hypertension and heart failure.

Kinetics of Serine Carboxypeptidases

N-Succinyl-Ile-Ile-Trp-AMC is a fundamental tool for characterizing the catalytic mechanism, substrate specificity, and kinetic parameters (Km, kcat) of CPY and related serine carboxypeptidases [1]. The ability to monitor real-time hydrolysis of the fluorogenic substrate provides a direct and accurate method for detailed enzymatic analysis.

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